Brazilin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

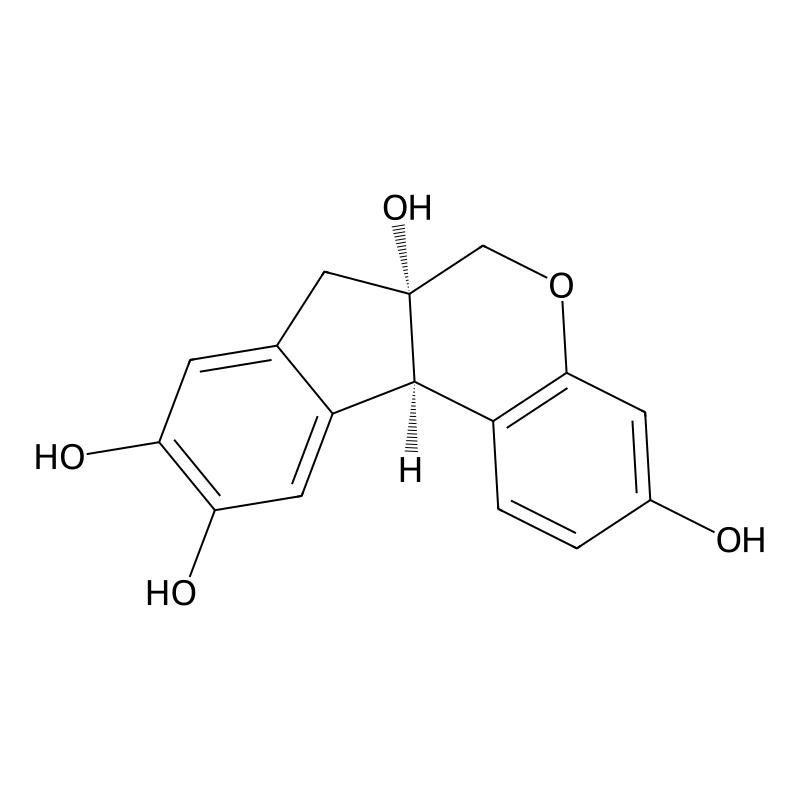

Brazilin is a natural organic compound primarily derived from the heartwood of the Caesalpinia echinata tree, commonly known as Brazilian redwood or Pau-Brasil. It belongs to the class of compounds known as flavonoids and is characterized by its distinctive red color, which has made it historically significant as a dye. Brazilin is a phenolic compound that can be oxidized to form another compound called brazilein, which is also used for dyeing purposes. The structure of Brazilin consists of a chromone backbone with hydroxyl groups that contribute to its reactivity and biological activities.

Research suggests that brazilin possesses various biological activities, including []:

- Antioxidant properties: Brazilin may act as a free radical scavenger, protecting cells from oxidative damage.

- Anti-inflammatory effects: Studies indicate potential anti-inflammatory properties, potentially reducing inflammation-related diseases.

- Anticancer properties: Brazilin may exhibit anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.

The exact mechanisms underlying these activities are still being elucidated. However, the presence of phenolic groups in the brazilin structure is likely a contributing factor due to their antioxidant and potential cell signaling properties [].

While extensive safety data is lacking, brazilin is generally considered to have low toxicity []. However, it is recommended to handle it with care in a well-ventilated laboratory setting and wear appropriate personal protective equipment (PPE) such as gloves and eye protection.

Further Research

While research on brazilin is ongoing, much remains unknown about its potential applications. Further studies are needed to:

- Fully elucidate the mechanisms behind its various biological activities.

- Evaluate its efficacy and safety in pre-clinical and clinical trials.

- Develop methods for large-scale production, potentially through sustainable practices.

Brazilin is a natural product, a flavonoid to be precise, found in abundance in various plants native to South America, particularly Caesalpinia echinata (Brazilwood) []. Research suggests Brazilin possesses a unique range of properties that make it a promising candidate for exploration in various scientific fields. Here's a breakdown of its potential applications:

- Oxidation: Brazilin can be oxidized to form brazilein, a process that involves the loss of electrons and the addition of oxygen. This reaction can be catalyzed by air or specific oxidizing agents.

- Reduction: Conversely, brazilein can be reduced back to Brazilin under certain conditions, indicating a reversible transformation between these two compounds.

- Acid-Base Reactions: The hydroxyl groups in Brazilin make it susceptible to acid-base reactions, allowing it to participate in various organic synthesis reactions.

- Complexation: Brazilin can form complexes with metal ions, which may enhance its properties for applications in materials science and catalysis.

These reactions highlight Brazilin's versatility as a chemical compound and its potential utility in various applications.

Brazilin exhibits several biological activities that have garnered interest in pharmacological research:

- Antioxidant Properties: Brazilin has been shown to possess strong antioxidant capabilities, which help combat oxidative stress in biological systems.

- Anti-inflammatory Effects: Studies indicate that Brazilin can reduce inflammation by inhibiting pro-inflammatory cytokines, making it a candidate for therapeutic use in inflammatory diseases.

- Antimicrobial Activity: Research has demonstrated that Brazilin exhibits antimicrobial properties against various pathogens, suggesting potential applications in medicine and food preservation.

- Anticancer Potential: Preliminary studies suggest that Brazilin may inhibit cancer cell proliferation, although further research is needed to fully elucidate its mechanisms and efficacy.

These biological activities underscore the importance of Brazilin as a compound of interest in drug discovery and development.

Brazilin can be synthesized through various methods:

- Extraction from Natural Sources: The most traditional method involves extracting Brazilin from the heartwood of Caesalpinia echinata. This process typically uses solvents like ethanol or methanol for efficient extraction.

- Chemical Synthesis: Synthetic routes have been developed using starting materials such as phenolic compounds. These methods often involve multi-step reactions including oxidation and cyclization processes to construct the flavonoid framework.

- Biotechnological Approaches: Recent advances have explored using microbial fermentation to produce Brazilin from simpler substrates, highlighting a more sustainable approach to its synthesis.

Each method has its advantages and limitations regarding yield, purity, and environmental impact.

Brazilin finds application across several fields:

- Dye Industry: Historically used as a natural dye for textiles due to its vibrant red color.

- Pharmaceuticals: Investigated for use in developing antioxidant and anti-inflammatory drugs.

- Food Industry: Potential use as a natural preservative due to its antimicrobial properties.

- Cosmetics: Incorporated into formulations for its antioxidant benefits.

These diverse applications reflect Brazilin's multifunctional potential in both traditional and modern industries.

Interaction studies involving Brazilin have focused on its effects on various biological systems:

- Drug Interactions: Research indicates that Brazilin may enhance the efficacy of certain drugs while minimizing side effects through its antioxidant properties.

- Synergistic Effects with Other Compounds: Studies have shown that combining Brazilin with other phytochemicals can lead to enhanced therapeutic effects, particularly in cancer treatment protocols.

Such interactions are crucial for understanding how Brazilin can be effectively utilized in combination therapies.

Several compounds share structural or functional similarities with Brazilin. Here are some notable examples:

| Compound | Source | Properties |

|---|---|---|

| Brazilein | Oxidized form of Brazilin | Stronger dyeing properties; potential anticancer activity |

| Quercetin | Found in many fruits & vegetables | Antioxidant; anti-inflammatory; widely studied |

| Rutin | Found in buckwheat | Antioxidant; improves vascular health |

| Kaempferol | Found in various plants | Antioxidant; anti-cancer properties |

Uniqueness of Brazilin

Brazilin's uniqueness lies in its dual role as both a natural dye and a compound with significant biological activities. While similar compounds like quercetin and rutin also exhibit antioxidant properties, Brazilin's specific structural features allow it to interact uniquely with biological systems, enhancing its potential applications in medicine and industry.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Dates

2: Li M, Dong X, Liu Y, Sun Y. Brazilin Inhibits Prostatic Acidic Phosphatase Fibrillogenesis and Decreases its Cytotoxicity. Chem Asian J. 2017 Mar 16. doi: 10.1002/asia.201700058. [Epub ahead of print] PubMed PMID: 28303660.

3: Gogoi D, Devi R, Pahari P, Sarma B, Das SK. cis-Diastereoselective synthesis of chroman-fused tetralins as B-ring-modified analogues of brazilin. Beilstein J Org Chem. 2016 Dec 21;12:2816-2822. doi: 10.3762/bjoc.12.280. eCollection 2016. PubMed PMID: 28144354; PubMed Central PMCID: PMC5238543.

4: He ZJ, Zhu FY, Li SS, Zhong L, Tan HY, Wang K. Inhibiting ROS-NF-κB-dependent autophagy enhanced brazilin-induced apoptosis in head and neck squamous cell carcinoma. Food Chem Toxicol. 2017 Mar;101:55-66. doi: 10.1016/j.fct.2017.01.002. Epub 2017 Jan 4. PubMed PMID: 28063998.

5: Kang K, Won M, Yuk JM, Park CY, Byun HS, Park KA, Lee SR, Kang YG, Shen HM, Lee IY, Hur GM. IinQ attenuates systemic inflammatory responses via selectively impairing the Myddosome complex formation upon TLR4 ligation. Biochem Pharmacol. 2016 Dec 1;121:52-66. doi: 10.1016/j.bcp.2016.09.017. Epub 2016 Sep 21. PubMed PMID: 27664853.

6: García-Heredia A, García S, Merino-Mascorro JÁ, Feng P, Heredia N. Natural plant products inhibits growth and alters the swarming motility, biofilm formation, and expression of virulence genes in enteroaggregative and enterohemorrhagic Escherichia coli. Food Microbiol. 2016 Oct;59:124-32. doi: 10.1016/j.fm.2016.06.001. Epub 2016 Jun 4. PubMed PMID: 27375253.

7: Jia Y, Zhao J, Liu M, Li B, Song Y, Li Y, Wen A, Shi L. Brazilin exerts protective effects against renal ischemia-reperfusion injury by inhibiting the NF-κB signaling pathway. Int J Mol Med. 2016 Jul;38(1):210-6. doi: 10.3892/ijmm.2016.2616. Epub 2016 May 31. PubMed PMID: 27247107; PubMed Central PMCID: PMC4899020.

8: Siriangkhawut W, Khanhuathon Y, Chantiratikul P, Ponhong K, Grudpan K. A Green Sequential Injection Spectrophotometric Approach Using Natural Reagent Extracts from Heartwood of Ceasalpinia sappan Linn. for Determination of Aluminium. Anal Sci. 2016;32(3):329-36. doi: 10.2116/analsci.32.329. PubMed PMID: 26960614.

9: Mueller M, Weinmann D, Toegel S, Holzer W, Unger FM, Viernstein H. Compounds from Caesalpinia sappan with anti-inflammatory properties in macrophages and chondrocytes. Food Funct. 2016 Mar;7(3):1671-9. doi: 10.1039/c5fo01256b. PubMed PMID: 26951869.

10: Yan Y, Chen YC, Lin YH, Guo J, Niu ZR, Li L, Wang SB, Fang LH, Du GH. Brazilin isolated from the heartwood of Caesalpinia sappan L induces endothelium-dependent and -independent relaxation of rat aortic rings. Acta Pharmacol Sin. 2015 Nov;36(11):1318-26. doi: 10.1038/aps.2015.113. Epub 2015 Oct 12. PubMed PMID: 26564314; PubMed Central PMCID: PMC4644902.

11: Kim J, Lee HK, Chang TS, Kang KS, Hwang GS. Inhibitory effect of brazilin on osteoclast differentiation and its mechanism of action. Int Immunopharmacol. 2015 Dec;29(2):628-34. doi: 10.1016/j.intimp.2015.09.018. Epub 2015 Oct 1. PubMed PMID: 26428849.

12: Lee H, Kang SW, Byun HS, Jeon J, Park KA, Kang K, Seo W, Won M, Seok JH, Han MD, Shen HM, Hur GM. Brazilin Limits Inflammatory Responses through Induction of Prosurvival Autophagy in Rheumatoid Fibroblast-Like Synoviocytes. PLoS One. 2015 Aug 21;10(8):e0136122. doi: 10.1371/journal.pone.0136122. eCollection 2015. PubMed PMID: 26295477; PubMed Central PMCID: PMC4546660.

13: Nirmal NP, Rajput MS, Prasad RG, Ahmad M. Brazilin from Caesalpinia sappan heartwood and its pharmacological activities: A review. Asian Pac J Trop Med. 2015 Jun;8(6):421-30. doi: 10.1016/j.apjtm.2015.05.014. Epub 2015 Jun 25. PubMed PMID: 26194825.

14: Xu YY, Yin J. Contact dermatitis caused by brazilin in Caesalpinia sappan. Contact Dermatitis. 2015 Sep;73(3):189-90. doi: 10.1111/cod.12412. Epub 2015 May 11. PubMed PMID: 25960163.

15: Gao XJ, Wang TC, Zhang ZC, Cao YG, Zhang NS, Guo MY. Brazilin plays an anti-inflammatory role with regulating Toll-like receptor 2 and TLR 2 downstream pathways in Staphylococcus aureus-induced mastitis in mice. Int Immunopharmacol. 2015 Jul;27(1):130-7. doi: 10.1016/j.intimp.2015.04.043. Epub 2015 May 2. PubMed PMID: 25939535.

16: Jung EG, Han KI, Hwang SG, Kwon HJ, Patnaik BB, Kim YH, Han MD. Brazilin isolated from Caesalpinia sappan L. inhibits rheumatoid arthritis activity in a type-II collagen induced arthritis mouse model. BMC Complement Altern Med. 2015 Apr 22;15:124. doi: 10.1186/s12906-015-0648-x. PubMed PMID: 25896410; PubMed Central PMCID: PMC4410491.

17: Dapson RW, Bain CL. Brazilwood, sappanwood, brazilin and the red dye brazilein: from textile dyeing and folk medicine to biological staining and musical instruments. Biotech Histochem. 2015;90(6):401-23. doi: 10.3109/10520295.2015.1021381. Epub 2015 Apr 20. Review. PubMed PMID: 25893688.

18: Zhang T, Fan X, Song L, Ren L, Ma E, Zhang S, Ren L, Zheng Y, Zhang J. c-Fos is involved in inhibition of human bladder carcinoma T24 cells by brazilin. IUBMB Life. 2015 Mar;67(3):175-81. doi: 10.1002/iub.1357. Epub 2015 Apr 11. PubMed PMID: 25865820.

19: Nirmal NP, Panichayupakaranant P. Antioxidant, antibacterial, and anti-inflammatory activities of standardized brazilin-rich Caesalpinia sappan extract. Pharm Biol. 2015;53(9):1339-43. doi: 10.3109/13880209.2014.982295. Epub 2015 Apr 13. PubMed PMID: 25864864.

20: Subba Reddy BV, Prudhvi Raju N, Someswarao B, Mohan Reddy BJ, Sridhar B, Marumudi K, Kunwar AC. A novel domino cyclization for the stereoselective synthesis of indeno[2,1-c]pyran and cyclopenta[c]pyran derivatives. Org Biomol Chem. 2015 Apr 28;13(16):4733-6. doi: 10.1039/c5ob00376h. PubMed PMID: 25804904.